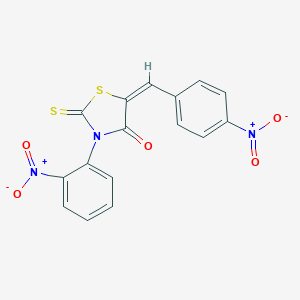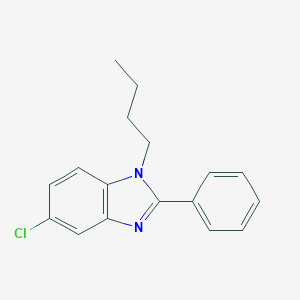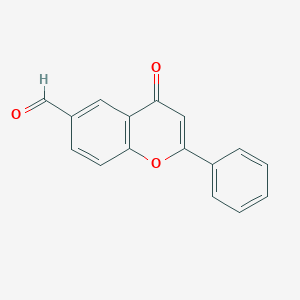![molecular formula C27H46O B304570 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane, also known as Ilimaquinone, is a natural product isolated from the marine sponge Hippospongia metachromia. It has been found to have potential therapeutic applications due to its unique chemical structure and biological activity.
作用机制
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane is not fully understood. However, it has been found to selectively induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of several viruses. Additionally, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have antioxidant and anti-fibrotic properties.
实验室实验的优点和局限性
One of the advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane in lab experiments is its unique chemical structure and biological activity. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane in lab experiments is its low yield and complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane. One direction is to further investigate its anti-cancer properties and develop it as a potential cancer therapy. Another direction is to investigate its anti-inflammatory properties and develop it as a therapy for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane and its potential therapeutic applications.
合成方法
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane is a challenging task due to its complex structure and low yield. The first synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane was reported in 1994 by Corey and co-workers. Since then, several other methods have been developed that involve different starting materials and reaction conditions.
科学研究应用
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have potential therapeutic applications due to its unique chemical structure and biological activity. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases. (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has also been found to have anti-viral activity against several viruses, including HIV-1.
属性
产品名称 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane |
|---|---|
分子式 |
C27H46O |
分子量 |
386.7 g/mol |
IUPAC 名称 |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-21)25(22)14-15-26(23,24)4/h18-25H,5-17H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
InChI 键 |
CAFQTADKAGPOOJ-GYKWSAHYSA-N |
手性 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)OC5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)OC5)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)OC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate](/img/structure/B304488.png)


![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)


![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)




![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)